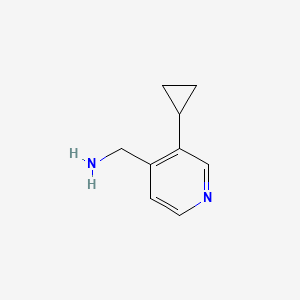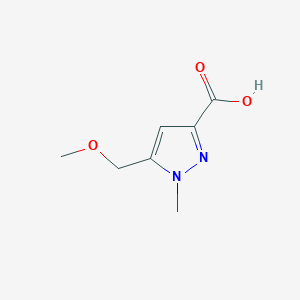![molecular formula C8H5FN2O2 B8011871 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8011871.png)
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a fluorinated heterocyclic compound that belongs to the imidazo[1,5-a]pyridine class. This compound is characterized by its fused ring structure, which includes a pyridine ring and an imidazole ring. The presence of the fluorine atom at the 8th position significantly influences its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalysis: One common synthetic route involves the use of transition metal catalysts to facilitate the formation of the imidazo[1,5-a]pyridine core. This method often employs palladium or copper catalysts to promote the cyclization reactions necessary for ring formation.
Metal-Free Oxidation: Another approach is metal-free oxidation, which uses oxidizing agents such as hydrogen peroxide or molecular oxygen to achieve the desired functionalization without the need for metal catalysts.
Photocatalysis: Photocatalytic methods utilize light energy to drive the chemical reactions, often employing photocatalysts like ruthenium or iridium complexes to achieve efficient synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthetic processes that prioritize cost-effectiveness and scalability. These methods may incorporate continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and technologies, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism by which 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound without the fluorine atom.
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
8-Methyl-imidazo[1,5-a]pyridine-1-carboxylic acid: A methylated version of the compound.
Uniqueness: 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom enhances the compound's stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
8-fluoroimidazo[1,5-a]pyridine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-4-10-6(7(5)11)8(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNKFTUVMPALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8011851.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)
![7-Methoxy-imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011860.png)


![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8011877.png)

